6-{[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
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Description
6-{[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a useful research compound. Its molecular formula is C22H21ClFN3O4S and its molecular weight is 477.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.0925332 g/mol and the complexity rating of the compound is 860. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that structurally similar compounds, such as piperazine derivatives, have been found to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-hiv-1 activities . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Based on the structural similarity to piperazine derivatives, it can be inferred that the compound might interact with its targets by binding to specific receptors, thereby modulating their activity .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
Structurally similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which considers factors such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors to predict the drug-like properties of a compound .
Result of Action
Structurally similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
6-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O4S/c23-17-2-1-3-18(24)20(17)22(29)25-8-10-26(11-9-25)32(30,31)16-12-14-4-5-19(28)27-7-6-15(13-16)21(14)27/h1-3,12-13H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIYPEUWYGKKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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